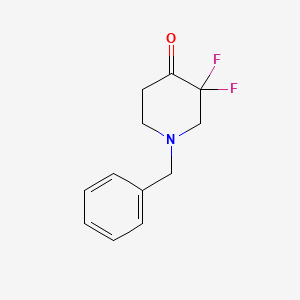

1-Benzyl-3,3-difluoropiperidin-4-one

Description

1-Benzyl-3,3-difluoropiperidin-4-one (CAS: 1039741-54-2) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₃NOF₂ (molecular weight: 225.23 g/mol) . The compound features a piperidin-4-one core substituted with a benzyl group at the 1-position and two fluorine atoms at the 3,3-positions. This structure confers unique electronic and steric properties due to the electronegativity of fluorine, making it relevant in pharmaceutical and materials chemistry as a synthetic intermediate or bioactive scaffold.

Properties

IUPAC Name |

1-benzyl-3,3-difluoropiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO/c13-12(14)9-15(7-6-11(12)16)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKCXYQKESZZOMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)(F)F)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678330 | |

| Record name | 1-Benzyl-3,3-difluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1039741-54-2 | |

| Record name | 1-Benzyl-3,3-difluoropiperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-3,3-difluoropiperidin-4-one typically involves the reaction of piperidinone derivatives with benzyl and difluoro reagents. One common method includes the use of benzyl chloride and difluoromethyl ketone under specific reaction conditions such as controlled temperature and the presence of a base . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Benzyl-3,3-difluoropiperidin-4-one undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can convert it into different reduced forms using reagents such as lithium aluminum hydride.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-3,3-difluoropiperidin-4-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: This compound is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-difluoropiperidin-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets depend on the context of its use, such as in biological or chemical systems .

Comparison with Similar Compounds

Key Differences :

- Fluorine atoms in this compound enhance electronegativity and polarity, influencing solubility and intermolecular interactions (e.g., hydrogen bonding) compared to dimethyl or amine-substituted analogs.

2.2. Functionalization at the 4-Position

Key Differences :

- The ketone group at the 4-position in this compound allows for reductions (e.g., to form alcohols) or condensations, whereas brominated analogs are tailored for cross-coupling reactions.

2.3. Heterocyclic and Spiro Derivatives

Key Differences :

- Thienyl substituents introduce sulfur-based heterocyclic interactions, while fluorinated pyrrolidines exhibit distinct reactivity due to ring strain.

Biological Activity

1-Benzyl-3,3-difluoropiperidin-4-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 225.24 g/mol. Its structure includes a piperidinone ring substituted with benzyl and difluoro groups, which enhance its lipophilicity and may influence its biological activity. The presence of difluoromethyl groups is particularly noteworthy as they can enhance binding affinity to biological targets, while the benzyl group may modulate pharmacokinetic properties such as absorption and metabolism.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including neurotransmitter receptors and enzymes. Research indicates that the compound may influence various biochemical pathways by altering the function of these targets. The exact mechanisms remain under investigation, but studies suggest potential roles in neuropharmacology and anti-inflammatory responses.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter receptors, suggesting applications in treating anxiety and depression. |

| Anti-inflammatory | Investigated for its effects on inflammatory pathways; ongoing studies aim to elucidate these mechanisms. |

| Enzyme Interaction | Exhibits effects on various enzymes, indicating potential for therapeutic applications in enzyme-related disorders. |

Neuropharmacological Studies

Recent studies have highlighted the compound's potential in treating mood disorders. For instance, a study demonstrated that this compound significantly modulates serotonin receptor activity, which is crucial for mood regulation. This modulation could lead to antidepressant effects similar to those observed with existing pharmacotherapies.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory diseases. For example, research indicated that it reduces the secretion of TNF-alpha and IL-6 in activated macrophages . These findings point toward its potential use in conditions characterized by chronic inflammation.

Enzyme Interaction Studies

The compound has been studied for its interaction with cyclooxygenase (COX) enzymes, which are pivotal in mediating inflammatory responses. Preliminary data suggest that it may act as a selective COX inhibitor, providing insights into its therapeutic potential for pain management .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Similarity | Key Differences |

|---|---|---|

| 1-Benzylpiperidin-4-one | 0.66 | Lacks fluorine atoms; different biological activity |

| 3,3-Difluoropiperidin-4-one | 0.67 | Lacks benzyl group; affects pharmacokinetics |

| 1-Benzyl-4-aminopiperidine | 0.64 | Similar structure without fluorine; different reactivity |

The distinct combination of both the benzyl and difluoro groups in this compound contributes to its unique chemical reactivity and biological profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.